(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-propionamide
Description
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-propionamide is a chiral amide derivative characterized by a 3,4-dichlorobenzyl group, an isopropyl moiety, and an amino-substituted propionamide backbone. Key features include its stereochemistry (S-configuration), chlorine substituents, and branched alkyl groups, which influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
(2S)-2-amino-N-[(3,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O/c1-8(2)17(13(18)9(3)16)7-10-4-5-11(14)12(15)6-10/h4-6,8-9H,7,16H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTFGLJPSQVNNG-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=C(C=C1)Cl)Cl)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-propionamide is a chiral compound with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C13H18Cl2N2O and features a propionamide backbone with an amino group, a dichlorobenzyl moiety, and an isopropyl group. The presence of chlorine atoms in the benzyl moiety is believed to influence its biological activity and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C13H18Cl2N2O |
| Molecular Weight | 289 g/mol |
| Melting Point | Not available |
| Boiling Point | 404.7 ± 45.0 °C at 760 mmHg |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Its structure allows it to interact with various biological targets, potentially leading to inhibition of bacterial growth. Studies have shown that similar compounds can demonstrate significant antibacterial activity against resistant strains.
Anticancer Properties
The compound is also being investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The dichlorobenzyl group may enhance its interaction with cellular targets involved in cancer progression.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may function by:
- Inhibiting Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Modulating Signal Transduction Pathways : The compound may interfere with pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
- Anticonvulsant Activity : In a study exploring the structure-activity relationship of related compounds, it was found that modifications in the benzyl moiety can significantly alter anticonvulsant efficacy. The introduction of hydrophobic groups at specific positions retained or enhanced activity, suggesting a similar potential for this compound in seizure models .
- Antimicrobial Efficacy : A comparative analysis indicated that compounds with similar structures demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The presence of the dichlorobenzyl group was crucial for enhancing antimicrobial potency .
- Cytotoxicity Studies : In vitro studies revealed that this compound exhibited selective cytotoxicity towards various cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichlorobenzyl-Substituted Analogs
(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-propionamide
- CAS Number : 1354003-73-8
- Molecular Formula : C₁₃H₁₈Cl₂N₂O
- Molecular Weight : 289.2 g/mol
- Key Differences : The 2,3-dichloro substitution on the benzyl ring alters electronic properties and steric interactions compared to the 3,4-isomer. This positional isomerism may impact binding affinity in biological systems.
N-(3,4-Dichlorophenyl) Propanamide (Propanil)
- Molecular Formula: C₉H₉Cl₂NO
- Molecular Weight : 218.08 g/mol
- Key Differences: Lacks the amino and isopropyl groups, simplifying the structure. Widely used as a herbicide (propanil), highlighting the importance of the 3,4-dichloro motif in agrochemical activity .
Extended Carbon Chain Derivatives
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide
- CAS Number : 1307652-56-7
- Molecular Formula : C₁₅H₂₂Cl₂N₂O
- Molecular Weight : 317.25 g/mol
- Key Differences : Features a butyramide backbone (four-carbon chain) with an additional methyl group, increasing lipophilicity and steric bulk. This modification could enhance membrane permeability but reduce solubility .
Other Amide Derivatives
2-Amino-N-(2,2,2-Trifluoroethyl) Acetamide
- Key Differences : Contains a trifluoroethyl group instead of dichlorobenzyl, introducing strong electron-withdrawing effects. Patented synthesis methods suggest applications in fluorinated drug candidates .
2-Amino-N-(Arylsulfinyl) Acetamide Compounds
- Key Differences: Sulfinyl substituents replace chlorine atoms, modulating redox properties and target selectivity. These compounds are reported as bacterial aminoacyl-tRNA synthetase inhibitors, indicating structural versatility in antimicrobial design .
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Use/Activity |
|---|---|---|---|---|---|
| (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-propionamide | Not provided | C₁₃H₁₈Cl₂N₂O | 289.2 | 3,4-dichlorobenzyl, isopropyl | Research chemical |
| (S)-2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-propionamide | 1354003-73-8 | C₁₃H₁₈Cl₂N₂O | 289.2 | 2,3-dichlorobenzyl, isopropyl | Discontinued product |
| (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide | 1307652-56-7 | C₁₅H₂₂Cl₂N₂O | 317.25 | 3,4-dichlorobenzyl, isopropyl, methyl | Research chemical |
| N-(3,4-dichlorophenyl) propanamide | Not provided | C₉H₉Cl₂NO | 218.08 | 3,4-dichlorophenyl | Herbicide (propanil) |
Research Findings and Implications
Chlorine Substitution Patterns
- 3,4-Dichloro vs.
- Agrochemical Relevance: Propanil’s herbicidal activity underscores the importance of the 3,4-dichloroaniline moiety, though the amino and isopropyl groups in the target compound likely redirect its bioactivity toward non-agrochemical applications .
Structural Modifications and Physicochemical Properties
- Carbon Chain Extension: The butyramide derivative’s higher molecular weight (317.25 vs.
- Fluorinated Analogs : Trifluoroethyl-substituted acetamides demonstrate how halogenation strategies can tailor metabolic stability and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
